molecular formula C10H9F2N B3038834 2-(2,3-Difluorophenyl)-2-methylpropanenitrile CAS No. 913719-86-5

2-(2,3-Difluorophenyl)-2-methylpropanenitrile

Cat. No.: B3038834
CAS No.: 913719-86-5
M. Wt: 181.18 g/mol
InChI Key: AYIVXZZCHFNACZ-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)-2-methylpropanenitrile is a fluorinated organic compound characterized by a propanenitrile backbone with a 2-methyl substituent and a 2,3-difluorophenyl aromatic ring. Its molecular formula is C₁₀H₈F₂N, with a molecular weight of 189.18 g/mol (inferred from analogs in ). The compound’s structure combines electron-withdrawing fluorine atoms on the phenyl ring with a nitrile functional group, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

2-(2,3-difluorophenyl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N/c1-10(2,6-13)7-4-3-5-8(11)9(7)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIVXZZCHFNACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)-2-methylpropanenitrile typically involves the reaction of 2,3-difluorobenzyl chloride with isobutyronitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed

    Oxidation: 2-(2,3-Difluorophenyl)-2-methylpropanoic acid.

    Reduction: 2-(2,3-Difluorophenyl)-2-methylpropanamine.

    Substitution: 2-(2,3-Difluoro-4-bromophenyl)-2-methylpropanenitrile.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
The compound is being investigated as a potential scaffold for the design of new pharmaceuticals. Its structural characteristics, particularly the difluorinated phenyl group, suggest that it may interact favorably with biological targets. Preliminary studies indicate that compounds with similar structures can exhibit significant biological activities, including anti-inflammatory and anticancer properties.

Mechanism of Action:
Research has shown that 2-(2,3-Difluorophenyl)-2-methylpropanenitrile may interact with specific enzymes or receptors in biological systems. For instance, it could potentially target tyrosine-protein phosphatases, which play crucial roles in cell signaling pathways. This interaction may lead to altered cellular functions, making it a candidate for further pharmacological studies.

Synthetic Methodologies

Synthesis Routes:
The synthesis of this compound can be achieved through various chemical reactions. Common methods include:

  • Nitrilation of Alkyl Halides: Utilizing alkyl halides with the appropriate substituents to introduce the nitrile group.
  • Fluorination Techniques: Employing selective fluorination methods to obtain the desired difluorinated phenyl ring.

These synthetic routes are vital for producing the compound in sufficient quantities for research and development purposes .

Material Science Applications

Potential Use in OLEDs:
The compound's unique electronic properties may allow it to serve as a dopant or host material in organic light-emitting diodes (OLEDs). Its ability to stabilize charge carriers makes it a promising candidate for enhancing device performance .

Nanotechnology:
In nanotechnology, this compound could be utilized in the development of mesoporous materials or as part of nanocomposites due to its structural integrity and compatibility with various substrates .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-(4-Fluorophenyl)-2-methylpropanenitrileSimilar branched structureDifferent fluorine position may influence biological activity
2-(3-Chlorophenyl)-2-methylpropanenitrileContains chlorine instead of fluorineChlorine's reactivity differs from fluorine
2-(3,4-Dichlorophenyl)-2-methylpropanenitrileTwo chlorine atoms on phenyl groupIncreased lipophilicity may alter pharmacodynamics

This table highlights how structural variations can influence the properties and potential applications of similar compounds .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities and synthetic methodologies associated with this compound:

  • Case Study 1: A study investigating its interaction with tyrosine-protein phosphatases revealed that the compound could modulate signaling pathways involved in cell proliferation.
  • Case Study 2: Research into its application in OLEDs showed promising results regarding efficiency improvements when used as a dopant.

These findings underscore the compound's versatility and potential for further exploration in both medicinal and material sciences.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the nitrile group may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Data for this compound and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Reference
This compound Not explicitly listed C₁₀H₈F₂N 189.18 2,3-difluoro, nitrile, branched Inferred
2-(3,4-Difluorophenyl)-2-methylpropanenitrile 1035262-16-8 C₁₀H₈F₂N 189.18 3,4-difluoro isomer
2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile 1006390-25-5 C₁₁H₁₂BrN 238.13 Bromine substituent
2-(2,3-Difluorophenyl)-2-methylpropanoic Acid 306761-55-7 C₁₀H₉F₂NO₂ 229.18 Carboxylic acid derivative
2-(2,3-Difluorophenyl)propan-2-ol Not explicitly listed C₉H₉F₂O 186.16 Hydroxyl group

Biological Activity

2-(2,3-Difluorophenyl)-2-methylpropanenitrile, with the CAS number 913719-86-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H9F2N, with a molecular weight of 181.19 g/mol. The presence of fluorine atoms in the aromatic ring enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets. It acts as an antagonist or inverse agonist at the Cannabinoid-1 (CB1) receptor, which is implicated in various physiological processes including appetite regulation, pain sensation, and mood modulation . The interaction with CB1 receptors suggests potential applications in treating disorders such as obesity, anxiety, and neuroinflammatory conditions.

Biological Activity and Therapeutic Applications

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. This effect is likely mediated through the modulation of signaling pathways associated with cell survival and proliferation.
  • Antimicrobial Properties : Some derivatives have shown activity against various bacterial strains, indicating potential use as antimicrobial agents.
  • Neurological Effects : As a CB1 receptor antagonist, it may help in managing conditions like schizophrenia and other cognitive disorders by modulating neurotransmitter release .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

  • Study on Cannabinoid Receptor Modulation :
    • A study demonstrated that related compounds selectively antagonized CB1 receptors in vivo, leading to decreased food intake and body weight in rodent models. This suggests potential applications in obesity management .
  • Antitumor Activity :
    • In vitro assays showed that certain analogs induced significant apoptosis in cancer cell lines. The mechanism was linked to the activation of caspase pathways and inhibition of cell cycle progression .
  • Neuroprotective Effects :
    • Research indicated that compounds with similar structures provided neuroprotection in models of neuroinflammation by reducing pro-inflammatory cytokine levels and oxidative stress markers .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against specific bacterial strains
CB1 Receptor AntagonismReduces food intake and body weight
NeuroprotectiveDecreases inflammation and oxidative stress

Q & A

What are the recommended synthetic routes for 2-(2,3-difluorophenyl)-2-methylpropanenitrile, and how can reaction conditions be optimized for yield and purity?

Basic Research Question
A common synthetic approach involves using sulfonate esters as intermediates. For example, in EP 4374877 A2, the synthesis of structurally related fluorophenyl compounds employs 2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate as a key intermediate. Optimization includes:

  • Catalysts : Use of palladium or nickel catalysts for cross-coupling reactions.
  • Solvents : Polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C.
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the nitrile product .

How can researchers characterize the purity and structural identity of this compound using spectroscopic and chromatographic techniques?

Basic Research Question
Methodological Answer :

  • HPLC : Retention time analysis under conditions like SQD-FA05 (1.01 minutes) to assess purity .
  • LCMS : Confirm molecular weight via m/z 921 [M+H]+ (observed in structurally similar compounds) .
  • NMR : Key signals include:
    • ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm, split due to fluorine coupling), methyl groups (δ 1.5–1.7 ppm).
    • ¹⁹F NMR : Distinct shifts for 2,3-difluoro substituents (e.g., δ -140 to -150 ppm) .

What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the nitrile's reactivity in nucleophilic substitution reactions?

Advanced Research Question
Methodological Answer :

  • DFT Modeling : Compare activation energies of predicted pathways (e.g., SN2 vs. radical mechanisms) with experimental kinetic data.
  • Solvent Effects : Test reactivity in solvents of varying polarity (e.g., THF vs. DMF) to assess solvation impacts.
  • Isotopic Labeling : Use ¹⁸O or ²H labels to trace reaction pathways and validate intermediates .

How can structure-activity relationship (SAR) studies be designed to explore the impact of fluorophenyl substitution patterns on biological activity?

Advanced Research Question
Methodological Answer :

  • Analog Synthesis : Prepare derivatives with fluorine at positions 2,4- or 3,5- on the phenyl ring.
  • Bioassays : Test analogs against target enzymes (e.g., kinase inhibition assays) or in cellular models (e.g., anti-inflammatory activity).
  • Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity .

What are the key considerations for ensuring the chemical stability of this compound under various storage and experimental conditions?

Basic Research Question
Methodological Answer :

  • Storage : Store at -20°C under argon to prevent hydrolysis of the nitrile group to an amide.
  • Stability Monitoring : Accelerated degradation studies (40°C/75% RH) with HPLC tracking.
  • Stabilizers : Add antioxidants (e.g., BHT) or desiccants (molecular sieves) for long-term storage .

In designing derivatives for medicinal chemistry applications, what methodologies are employed to introduce functional groups while preserving the core nitrile structure?

Advanced Research Question
Methodological Answer :

  • Protection-Deprotection : Use silyl ethers (e.g., TMS-CN) to protect the nitrile during alkylation or acylation.
  • Coupling Reactions : Employ EDC/HOBt for amide bond formation without nitrile interference.
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition to append triazole moieties .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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